3-Cyanopropyltriethoxysilane

Sol-Gel Chemistry Hybrid Materials Surface Engineering

3-Cyanopropyltriethoxysilane (CPTS, CAS 1067-47-6) is an organofunctional trialkoxysilane featuring a polar cyanoalkyl group (-C3H6CN) and three hydrolyzable ethoxy groups. This bifunctional architecture enables covalent bonding to inorganic substrates (e.g., silica, glass, metals) while the cyano group provides moderate polarity, dipole interactions, and compatibility with organic matrices.

Molecular Formula C10H21NO3Si
Molecular Weight 231.36 g/mol
CAS No. 1067-47-6
Cat. No. B086997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyanopropyltriethoxysilane
CAS1067-47-6
Molecular FormulaC10H21NO3Si
Molecular Weight231.36 g/mol
Structural Identifiers
SMILESCCO[Si](CCCC#N)(OCC)OCC
InChIInChI=1S/C10H21NO3Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h4-8,10H2,1-3H3
InChIKeyVGIURMCNTDVGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyanopropyltriethoxysilane (CAS 1067-47-6): Properties and Scientific Procurement Profile


3-Cyanopropyltriethoxysilane (CPTS, CAS 1067-47-6) is an organofunctional trialkoxysilane featuring a polar cyanoalkyl group (-C3H6CN) and three hydrolyzable ethoxy groups [1]. This bifunctional architecture enables covalent bonding to inorganic substrates (e.g., silica, glass, metals) while the cyano group provides moderate polarity, dipole interactions, and compatibility with organic matrices . CPTS is primarily employed as a surface modifier, coupling agent, and precursor in sol-gel synthesis, with applications spanning chromatographic stationary phases, advanced battery electrodes, and analytical solid-phase extraction sorbents .

Why 3-Cyanopropyltriethoxysilane Cannot Be Replaced by Generic Amino or Mercapto Silanes: A Functional Selectivity Rationale


Organofunctional silanes are not interchangeable; their performance is dictated by the specific organic moiety and alkoxy leaving group kinetics [1]. For 3-cyanopropyltriethoxysilane, the cyano group confers a unique combination of moderate hydrophobicity, strong dipole–dipole interaction capability, and lack of proton donor/acceptor acidity that fundamentally alters surface charge, wettability, and molecular recognition compared to amino (-NH2) or mercapto (-SH) analogs [2]. These electronic and steric differences translate directly into measurable divergences in specific surface area, adhesion strength, electrochemical stability, and chromatographic selectivity—critical parameters for scientific selection and procurement [3].

3-Cyanopropyltriethoxysilane: Head-to-Head Quantitative Performance Evidence


Drastic Specific Surface Area Enhancement in Hybrid Silica Particles Versus Unfunctionalized Baseline and APTES

Co-condensation of tetraethoxysilane (TEOS) with 3-cyanopropyltriethoxysilane (CPTES) yields silica particles with a specific surface area of 270 m² g⁻¹, representing a 15.9‑fold increase compared to unfunctionalized silica particles (17 m² g⁻¹) prepared under identical Stöber conditions [1]. In contrast, particles co-condensed with 3-aminopropyltriethoxysilane (APTES) under the same protocol exhibited lower surface area enhancement and significant particle shape deformation, whereas CPTES particles retained a spherical morphology [1].

Sol-Gel Chemistry Hybrid Materials Surface Engineering

Superior Copper Adhesion to Polyimide Films: Quantitative Peel Strength Comparison with Cyano and Amino Analogs

When used as a coupling agent for copper metallization on Kapton polyimide film, 3-cyanopropyltriethoxysilane (CPS) achieved a peel strength of 2.3 N/5 mm, a 2.4‑fold increase over the unmodified film (0.94 N/5 mm) [1]. In direct comparison, the shorter‑chain analog 2‑cyanoethyltriethoxysilane (CES) gave 2.2 N/5 mm, while 3‑aminopropyltrimethoxysilane (APS‑1) and 3‑aminopropyltriethoxysilane (APS‑2) showed no contribution to adhesion, underscoring the cyano group's specific efficacy [1].

Adhesion Science Microelectronics Surface Modification

17% Improved Capacity Retention in Silicon-Based Li-Ion Battery Anodes: Electrochemical Comparison with Unmodified Binder

Modification of polyacrylic acid (PAA) binder with 3-cyanopropyltriethoxysilane (CPTES) resulted in a 17% increase in capacity retention compared to unmodified PAA binder in silicon composite anodes, attributed to selective suppression of electrolyte reduction reactions at the electrode interface [1]. Differential capacity analysis revealed a cathodic shift of ~150 mV in the pre-alloying region for the CPTES-modified system, while the overpotential for reversible lithium alloying remained unchanged, confirming that the dipolar cyano group specifically targets parasitic interfacial processes without impairing bulk charge storage [1].

Lithium-Ion Batteries Electrode Engineering Interfacial Chemistry

Quantitative Differential Capacity Shift Confirms Selective Suppression of Parasitic Reactions Without Impeding Alloying Kinetics

Differential capacity (dQ/dV) analysis of CPTES-modified PAA binder versus unmodified PAA revealed a marked cathodic shift of ~150 mV in the pre‑alloying potential region, indicative of selective kinetic suppression of electrolyte reduction reactions responsible for initial irreversible capacity loss [1]. Crucially, the potential corresponding to reversible lithium‑silicon alloying exhibited zero shift, demonstrating that the cyano‑silane modification does not interfere with the desired bulk electrochemical reactions [1].

Battery Diagnostics Differential Capacity Analysis Interfacial Electrochemistry

3-Cyanopropyltriethoxysilane: Evidence-Backed Application Scenarios for Procurement and R&D


High-Surface-Area Hybrid Silica Synthesis for Chromatography and Catalysis

When procuring silane precursors for sol-gel synthesis of functionalized silica particles, the 15.9‑fold increase in specific surface area (270 m² g⁻¹ vs. 17 m² g⁻¹) achieved with 3-cyanopropyltriethoxysilane directly translates to superior loading capacity for HPLC stationary phases and enhanced active site availability for heterogeneous catalysis [1]. This quantifiable advantage over TEOS-only or APTES-based protocols reduces the amount of silica required per unit of chromatographic resolution or catalytic activity, offering both performance and economic benefits.

Copper-Polyimide Adhesion Enhancement in Flexible Electronics Manufacturing

For microelectronics fabrication involving copper metallization on polyimide substrates, the 2.4‑fold peel strength improvement (2.3 vs. 0.94 N/5 mm) documented for 3-cyanopropyltriethoxysilane is a validated, production-relevant metric [1]. The cyano group's non‑basic, non‑corrosive chemistry avoids the copper oxidation issues associated with amino silanes, making CPTS the scientifically justified selection for flexible printed circuits and high-frequency packaging applications where interfacial delamination is a critical failure mode.

Silicon Anode Binder Modification for High-Capacity Lithium-Ion Batteries

In next‑generation Li‑ion battery R&D and pilot production, the 17% capacity retention improvement conferred by CPTES‑modified PAA binder offers a direct, quantifiable pathway to mitigate the severe capacity fade that plagues silicon anodes [1]. The ~150 mV cathodic shift in parasitic reaction potential provides a diagnostic fingerprint for quality control of binder formulation, enabling procurement specifications that demand proven suppression of electrolyte decomposition without compromising lithium‑silicon alloying kinetics [1].

Solid-Phase Extraction (SPE) Sorbent Development for Polar Analytes

The polar cyano group and high specific surface area achievable with 3-cyanopropyltriethoxysilane make it the precursor of choice for synthesizing selective SPE sorbents targeting aromatic amines and non‑steroidal anti‑inflammatory drugs (NSAIDs) in environmental water samples [2]. Procurement of CPTS for this application is substantiated by demonstrated extraction recoveries and the ability to functionalize diverse substrates (titanium‑based sorbents, magnetic sporopollenin) for dispersive micro‑solid phase extraction workflows, as validated in peer‑reviewed analytical chemistry literature [2].

Technical Documentation Hub

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